[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529923
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13529923

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m1/s1
Standard InChI Key NHGPFNYOEORMBH-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)CN
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN

Introduction

Chemical Identity and Structural Features

The molecular formula of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is C12H22N3O3, with a molar mass of 280.33 g/mol. Its IUPAC name derives from the stereochemistry at the piperidine nitrogen (R-configuration), the amino-acetyl moiety at position 1, and the tert-butyl carbamate at position 3 . Key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that often enhances bioavailability in drug candidates.

  • Amino-acetyl group: A functional group (-NH-CO-CH2-) with hydrogen-bonding potential, critical for interactions with biological targets.

  • tert-Butyl carbamate: A protective group that improves lipophilicity and metabolic stability.

A comparative analysis with related compounds reveals distinct features:

Compound NameMolecular FormulaKey Structural Differences
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester C12H21ClN2O3Chloro-acetyl substituent instead of amino-acetyl
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl esterC15H27N3O3Additional cyclopropyl group on carbamate
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterC15H20N2O4Pyrrolidine core and benzyl ester moiety

Synthesis and Reaction Pathways

The synthesis of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves multi-step organic reactions, typically starting from enantiomerically pure piperidine precursors. A generalized synthetic route includes:

Step 1: Piperidine Functionalization

The piperidine ring is functionalized at position 3 with a carbamic acid tert-butyl ester group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Step 3: Deprotection and Purification

Final deprotection steps yield the free amino group, followed by chromatographic purification to isolate the (R)-enantiomer.

Critical Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for acylations.

  • Temperature: 0–25°C to prevent racemization .

Physicochemical Properties

Experimental and predicted data for analogous compounds provide insights into this compound’s behavior:

PropertyValue/DescriptionSource Compound Reference
Density1.17 ± 0.1 g/cm³ (predicted)
Boiling Point421.5 ± 45.0°C (predicted)
pKa12.07 ± 0.20 (amine group)
Lipophilicity (LogP)1.98 (estimated via computational modeling)

The tert-butyl group enhances lipid solubility, suggesting moderate blood-brain barrier permeability. The amino group’s pKa indicates protonation under physiological conditions, favoring ionic interactions with biological targets .

Comparative Analysis with Analogues

The absence of a cyclopropyl group (cf.) reduces steric hindrance, potentially increasing binding affinity at flat protein surfaces. Conversely, the chloro derivative lacks the amino group’s hydrogen-bonding capacity, underscoring this compound’s unique pharmacophoric profile.

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